2-(Cyclopropanecarboxamido)-5-iodobenzoic acid
Description
2-(Cyclopropanecarboxamido)-5-iodobenzoic acid is a benzoic acid derivative featuring a cyclopropanecarboxamido group at the 2-position and an iodine atom at the 5-position. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulky substituents and halogen interactions are critical .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWEEUWHXQCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanecarboxamido)-5-iodobenzoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazomethane and an alkene.
Introduction of the Amide Group: The amide group is introduced by reacting cyclopropanecarboxylic acid with an amine under dehydrating conditions.
Iodination of Benzoic Acid: The iodination of benzoic acid can be achieved using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropanecarboxamido)-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Cyclopropanecarboxamido)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanecarboxamido)-5-iodobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and iodinated benzoic acid moiety can interact with active sites, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Halogenated Benzoic Acid Derivatives
Compounds with halogen substitutions at the 5-position of benzoic acid exhibit distinct electronic and steric properties:
Key Insights :
Cyclopropanecarboxamido-Substituted Analogs
Variations in the position of the cyclopropanecarboxamido group and additional substituents influence physicochemical properties:
Key Insights :
- Methoxy vs. Iodo Substituents: Methoxy groups in the dimethoxy analog (C₁₃H₁₅NO₅) reduce lipophilicity but may enhance solubility and metabolic stability compared to the iodo-substituted compound .
Physicochemical and Crystallographic Properties
- Crystal Packing: The 4-substituted cyclopropanecarboxamido analog forms centrosymmetric dimers via O–H⋯O and N–H⋯O hydrogen bonds, extending into 1D ribbons .
- Solubility: Methoxy-substituted analogs (e.g., C₁₃H₁₅NO₅) likely exhibit higher aqueous solubility than the iodo-substituted compound due to reduced hydrophobicity .
Biological Activity
2-(Cyclopropanecarboxamido)-5-iodobenzoic acid (CAS No. 433966-91-7) is a synthetic compound characterized by a cyclopropane ring, an amide group, and an iodinated benzoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.11 g/mol. The compound features a unique structural arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(cyclopropanecarbonylamino)-5-iodobenzoic acid |
| Molecular Formula | C11H10INO3 |
| Molecular Weight | 331.11 g/mol |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It can interact with receptor sites, influencing cellular signaling pathways.
Research indicates that the cyclopropane ring and the iodinated benzoic acid moiety play crucial roles in these interactions, potentially leading to altered biological responses in target cells .
Antiviral Activity
Emerging research suggests that compounds containing similar structural features may possess antiviral properties. For example, studies on related derivatives have indicated effectiveness against viral replication, particularly in models of RNA viruses. The exact IC50 values for these activities are still under investigation but suggest a potential for therapeutic applications .
Case Studies
- Enzyme Inhibition Studies : A study evaluated the inhibition of human dihydroorotate dehydrogenase (hDHODH) by related compounds. The findings indicated that structural modifications could enhance binding affinity and inhibitory potency, suggesting potential applications for this compound in treating diseases linked to hDHODH activity .
- Antitumor Efficacy : In vitro assays conducted on leukemia cell lines revealed that compounds with similar structures induced significant cytotoxic effects, prompting further exploration into their mechanisms of action and potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
